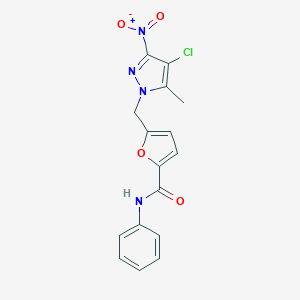
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique structure and potential biological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins in the body, which could lead to changes in cellular function and ultimately, therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been shown to have various biochemical and physiological effects. For example, this compound has been shown to induce cell death in cancer cells and to have anti-inflammatory effects. Additionally, this compound has been shown to have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its potential therapeutic effects. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful attention must be paid to safety protocols when handling this compound.
Direcciones Futuras
There are many potential future directions for research involving N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide. One direction could be to further investigate the mechanism of action of this compound and to identify its molecular targets. Additionally, this compound could be studied further for its potential therapeutic effects in various diseases and disorders. Finally, future research could focus on developing new derivatives of this compound with improved therapeutic properties.
Métodos De Síntesis
The synthesis of N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves a multi-step process. The first step involves the preparation of 2-fluorobenzylamine, which is then reacted with 4-iodo-1-methyl-1H-pyrazole-5-carboxylic acid to yield the target compound. The synthesis of this compound requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies.
Propiedades
Nombre del producto |
N-(2-fluorobenzyl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C12H11FIN3O |
Peso molecular |
359.14 g/mol |
Nombre IUPAC |
N-[(2-fluorophenyl)methyl]-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11FIN3O/c1-17-11(10(14)7-16-17)12(18)15-6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,15,18) |
Clave InChI |
TWWFACSPEOSKPN-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)I)C(=O)NCC2=CC=CC=C2F |
SMILES canónico |
CN1C(=C(C=N1)I)C(=O)NCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)

![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)
![5-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B213585.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)


![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)